molecular formula C14H9NO5 B6396846 4-(2-Formylphenyl)-2-nitrobenzoic acid, 95% CAS No. 1261901-22-7

4-(2-Formylphenyl)-2-nitrobenzoic acid, 95%

Cat. No. B6396846
CAS RN: 1261901-22-7
M. Wt: 271.22 g/mol
InChI Key: INASVAUQOXMVLK-UHFFFAOYSA-N
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Description

4-(2-Formylphenyl)-2-nitrobenzoic acid (4-FPNBA) is an organic compound with a molecular formula of C9H7NO4. It is a colorless or white crystalline solid with a melting point of 183-185 °C. 4-FPNBA is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. It is also used as an analytical reagent and is used in the determination of metals and other compounds.

Mechanism of Action

The mechanism of action of 4-(2-Formylphenyl)-2-nitrobenzoic acid, 95% is not fully understood. It is believed to act as a catalyst in the reaction of 4-nitrobenzoic acid with formaldehyde. The reaction is believed to take place through a nucleophilic substitution reaction, in which the nitro group of 4-nitrobenzoic acid is replaced by the formaldehyde.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Formylphenyl)-2-nitrobenzoic acid, 95% are not fully understood. It is believed to act as a catalyst in the reaction of 4-nitrobenzoic acid with formaldehyde, but there is no evidence that it has any direct effect on the body.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-Formylphenyl)-2-nitrobenzoic acid, 95% in laboratory experiments include its low cost, ease of synthesis, and high yield. Additionally, it is a relatively stable compound and can be stored for long periods of time without significant degradation. The main limitation of using 4-(2-Formylphenyl)-2-nitrobenzoic acid, 95% in laboratory experiments is its potential toxicity. It is important to use protective equipment such as gloves and safety glasses when handling the compound.

Future Directions

There are several potential future directions for research involving 4-(2-Formylphenyl)-2-nitrobenzoic acid, 95%. These include further research into its mechanism of action, its potential applications in the synthesis of pharmaceuticals and other organic compounds, and its potential toxicity. Additionally, further research into the biochemical and physiological effects of 4-(2-Formylphenyl)-2-nitrobenzoic acid, 95% could provide insight into its potential therapeutic uses. Finally, further research into the synthesis of 4-(2-Formylphenyl)-2-nitrobenzoic acid, 95% could lead to the development of more efficient and cost-effective methods of production.

Synthesis Methods

4-(2-Formylphenyl)-2-nitrobenzoic acid, 95% can be synthesized through the reaction of 4-nitrobenzoic acid with formaldehyde in the presence of an acid catalyst. The reaction is carried out in an aqueous solution of acetone and the product is precipitated as a white solid. The yield of the reaction is typically greater than 90%.

Scientific Research Applications

4-(2-Formylphenyl)-2-nitrobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the determination of metals, such as copper and zinc, in aqueous solutions. It has also been used as a reagent for the determination of other compounds, such as amino acids and carbohydrates. Additionally, it has been used in the synthesis of pharmaceuticals and other organic compounds.

properties

IUPAC Name

4-(2-formylphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO5/c16-8-10-3-1-2-4-11(10)9-5-6-12(14(17)18)13(7-9)15(19)20/h1-8H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INASVAUQOXMVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688860
Record name 2'-Formyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261901-22-7
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2′-formyl-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261901-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Formyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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